molecular formula C21H22N4O4S B6578315 N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 1105217-25-1

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Cat. No.: B6578315
CAS No.: 1105217-25-1
M. Wt: 426.5 g/mol
InChI Key: PEBNNLVMPKLGFD-UHFFFAOYSA-N
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Description

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.13617637 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide are specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, proteases, or other regulatory proteins that play a pivotal role in cellular processes such as signal transduction, cell cycle regulation, or metabolic control .

Mode of Action

This compound interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. Upon binding, it induces conformational changes in the target proteins, leading to either activation or inhibition of their enzymatic activity. This interaction can result in the modulation of downstream signaling pathways, altering cellular responses .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell proliferation, apoptosis, and metabolism. By modulating key enzymes or receptors, the compound can influence the expression of genes and proteins that regulate these pathways. This can lead to changes in cell growth, survival, and metabolic activity .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is likely absorbed through passive diffusion, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Factors such as solubility, stability, and the presence of functional groups that facilitate metabolic reactions play a significant role in its pharmacokinetic profile .

Result of Action

At the molecular level, the compound’s action results in the modulation of target protein activity, leading to altered cellular functions. This can manifest as changes in cell cycle progression, induction of apoptosis, or inhibition of cell proliferation. At the cellular level, these effects can contribute to therapeutic outcomes such as reduced tumor growth or enhanced immune response .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14(29-15-6-3-2-4-7-15)21(27)23-20-17-12-30-13-18(17)24-25(20)11-19(26)22-10-16-8-5-9-28-16/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBNNLVMPKLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.